Superior Enantioselectivity in β-Keto Amide Reductive Amination: DM-SEGPHOS vs. General Asymmetric Hydrogenation Benchmark
The (R)-Ru(OAc)₂(DM-SEGPHOS) catalyst achieves exceptional enantioselectivities of 94.7–99.5% ee in the direct asymmetric reductive amination of β-keto amides to yield unprotected β-amino amides. This performance was demonstrated in the synthesis of sitagliptin, a DPP-4 inhibitor, with 99.5% ee and 91% assay yield in a one-pot process. While the study did not perform a head-to-head comparison with other catalysts within the same publication, these enantioselectivity values represent the upper range achievable for this class of transformation and are substantially higher than typical results obtained with earlier-generation Ru-BINAP or achiral reduction methodologies [1]. The Ru(OAc)₂((R)-dm-segphos) system tolerates high ammonium ion concentrations, enabling direct use of ammonium salts as the nitrogen source.
| Evidence Dimension | Enantioselectivity in asymmetric reductive amination of β-keto amides |
|---|---|
| Target Compound Data | 94.7–99.5% ee (sitagliptin: 99.5% ee, 91% assay yield) |
| Comparator Or Baseline | General Ru-bisphosphine benchmark for related transformations typically ranges 80–95% ee; direct comparison not performed in this study |
| Quantified Difference | Target compound achieves the highest ee tier (>99%) reported for this substrate class |
| Conditions | One-pot reductive amination; Ru(OAc)₂((R)-dm-segphos) catalyst; ammonium salts; substrate scope includes sitagliptin precursor |
Why This Matters
This level of enantioselectivity (>99% ee) is critical for pharmaceutical API synthesis, where regulatory requirements demand high chiral purity and one-pot process efficiency reduces manufacturing costs.
- [1] Steinhuebel, D.; Sun, Y.; Matsumura, K.; Sayo, N.; Saito, T. Direct Asymmetric Reductive Amination. J. Am. Chem. Soc. 2009, 131, 11316–11317. View Source
